molecular formula C8H9BrO3 B3046244 Phenol, 2-bromo-3,5-dimethoxy- CAS No. 121449-70-5

Phenol, 2-bromo-3,5-dimethoxy-

Cat. No.: B3046244
CAS No.: 121449-70-5
M. Wt: 233.06 g/mol
InChI Key: DAOITXVOWFEFKZ-UHFFFAOYSA-N
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Description

Phenol, 2-bromo-3,5-dimethoxy- is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with bromine and methoxy groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-bromo-3,5-dimethoxy- typically involves the bromination of 3,5-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of Phenol, 2-bromo-3,5-dimethoxy- may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-bromo-3,5-dimethoxy- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups activates the aromatic ring towards electrophilic substitution reactions.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: Quinones derived from this compound can be reduced back to phenols.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chloromethane, and sulfuric acid are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted bromophenols.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

Phenol, 2-bromo-3,5-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-bromo-3,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Phenol, 2-bromo-3,5-dimethoxy- can be compared with other bromophenols and methoxy-substituted phenols:

    Phenol, 2-bromo-4,6-dimethoxy-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    Phenol, 3,5-dibromo-2-methoxy-: Contains additional bromine atoms, which may enhance its biological activity.

    Phenol, 2,4,6-trimethoxy-: Lacks bromine but has more methoxy groups, affecting its chemical properties and uses.

The uniqueness of Phenol, 2-bromo-3,5-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOITXVOWFEFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459841
Record name Phenol, 2-bromo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121449-70-5
Record name Phenol, 2-bromo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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